Methoxyethyn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
926303-85-7 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
2-methoxyethynamine |
InChI |
InChI=1S/C3H5NO/c1-5-3-2-4/h4H2,1H3 |
InChI Key |
FODKWQZYQKYUPF-UHFFFAOYSA-N |
Canonical SMILES |
COC#CN |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Transformational Pathways of Methoxyethyn 1 Amine
Nucleophilic Reactivity of the Primary Amine Moiety
The primary amine group in methoxyethyn-1-amine is a key center of nucleophilicity, driving its participation in a variety of important organic reactions. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating a cascade of bond-forming events.
Mechanism of Nucleophilic Addition to Carbonyl Systems
The reaction of primary amines with aldehydes and ketones is a cornerstone of organic synthesis, leading to the formation of imines through a nucleophilic addition mechanism. pressbooks.publibretexts.orglibretexts.org This transformation is typically catalyzed by acid and is a reversible process. libretexts.org
The mechanism proceeds through a series of well-defined steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate with a separation of charge, where the nitrogen bears a positive charge and the oxygen carries a negative charge. pressbooks.pubyoutube.com
Proton Transfer: An intramolecular proton transfer occurs from the nitrogen to the oxygen, yielding a neutral aminoalcohol intermediate, also known as a carbinolamine. pressbooks.publibretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by an acid catalyst. This converts the hydroxyl into a good leaving group (water). pressbooks.publibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. pressbooks.publibretexts.org
Dehydration: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond and generating an iminium ion. pressbooks.publibretexts.org
Deprotonation: A base, often a water molecule or another amine molecule, removes a proton from the nitrogen to yield the final imine product and regenerate the acid catalyst. libretexts.orglibretexts.org
Table 1: Key Intermediates in Imine Formation
| Intermediate | Structure | Description |
| Tetrahedral Intermediate | R-C(O⁻)(NH₂⁺)-R' | Formed after the initial nucleophilic attack of the amine on the carbonyl carbon. |
| Carbinolamine | R-C(OH)(NHR')-R' | A neutral aminoalcohol formed via intramolecular proton transfer. |
| Protonated Carbinolamine | R-C(OH₂⁺)(NHR')-R' | Formed by protonation of the hydroxyl group, making it a good leaving group. |
| Iminium Ion | R-C(=NH⁺R')-R' | Formed after the elimination of water. |
Role in Multicomponent Reactions and Annulations
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com The primary amine functionality of this compound makes it a valuable component in various MCRs.
For instance, in the Mannich reaction, an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound react to form a β-amino carbonyl compound, known as a Mannich base. beilstein-journals.org this compound can serve as the amine component in such reactions. Similarly, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to produce dihydropyrimidinones. tcichemicals.comnih.gov
Annulation reactions, which involve the formation of a new ring, can also be facilitated by the nucleophilic nature of the primary amine. These reactions often proceed through the formation of an imine or enamine intermediate, which then undergoes an intramolecular cyclization. nih.govnih.gov For example, the reaction of an amine with a compound containing both a carbonyl group and a suitable leaving group can lead to the formation of a heterocyclic ring system through an initial imine formation followed by an intramolecular nucleophilic substitution.
Hydrogen Bonding Interactions and Their Influence on Reactivity
Hydrogen bonding plays a crucial role in modulating the reactivity of this compound. The primary amine can act as both a hydrogen bond donor and acceptor. These interactions can stabilize transition states and intermediates, thereby influencing the rate and outcome of reactions.
In nucleophilic addition reactions to carbonyls, hydrogen bonding between the amine and the carbonyl oxygen can pre-organize the reactants, facilitating the nucleophilic attack. Furthermore, in the tetrahedral intermediate, intramolecular hydrogen bonding between the ammonium (B1175870) group and the alkoxide can stabilize this transient species. researchgate.net
In the context of multicomponent reactions, hydrogen bonding can help to bring the various reactants together in the correct orientation for the reaction to occur. This is particularly important in complex, one-pot transformations where multiple bond-forming events take place. The ability of the methoxy (B1213986) group to participate in hydrogen bonding, in addition to the amine group, can further enhance these effects, providing additional sites for interaction and stabilization.
Electrophilic Behavior and Cycloaddition Chemistry of the Ethyne (B1235809) Unit
The ethyne (alkyne) moiety of this compound provides a center for electrophilic reactivity and participation in cycloaddition reactions. The π-bonds of the alkyne can be attacked by nucleophiles, and the alkyne itself can act as a component in various pericyclic reactions.
Pericyclic Reactions (e.g., [2+2], [2+1] Cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduslideshare.net The ethyne unit of this compound can participate in several types of cycloadditions.
[2+2] Cycloadditions: These reactions involve the combination of two two-π-electron systems to form a four-membered ring. libretexts.orgnih.gov The reaction of the alkyne in this compound with an alkene, for instance, can lead to the formation of a cyclobutene (B1205218) derivative. These reactions are often photochemically induced or can occur thermally with ketenes. libretexts.orgnumberanalytics.com A notable example is the amine-catalyzed [2+2] cycloaddition between allenoates and dithioesters to form thietanes. rsc.org
[2+1] Cycloadditions: In these reactions, a two-π-electron system combines with a one-atom component (often a carbene or nitrene) to form a three-membered ring. The reaction of the alkyne with a carbene source would yield a cyclopropene (B1174273) derivative. A base-mediated aza-[2+1] annulation has been reported for the synthesis of β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts. rsc.org
[3+2] Cycloadditions (Dipolar Cycloadditions): The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. organic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile (such as an alkyne). While the ethyne of this compound can act as the dipolarophile, the amine functionality can also be used to generate a 1,3-dipole in situ. For example, the reaction of an amine with an aldehyde can generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with an alkene. highfine.comnih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.com The ethyne unit of this compound can act as a dienophile, reacting with a diene to form a cyclohexadiene derivative. The regioselectivity of the Diels-Alder reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com
Table 2: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Product |
| [2+2] Cycloaddition | Alkyne + Alkene | Cyclobutene |
| [2+1] Cycloaddition | Alkyne + Carbene | Cyclopropene |
| [3+2] Cycloaddition | Alkyne + 1,3-Dipole | Five-membered Heterocycle |
| [4+2] Cycloaddition | Alkyne + Diene | Cyclohexadiene |
Regioselectivity and Stereoselectivity in Alkyne Reactions
The outcome of reactions involving the ethyne unit is often governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: This refers to the preference for one direction of bond formation over another. durgapurgovtcollege.ac.inmasterorganicchemistry.com In the hydroamination of an unsymmetrical alkyne, for example, the amine can add to either of the two alkyne carbons, leading to two different regioisomers. The regioselectivity is influenced by steric and electronic factors of both the alkyne and the catalyst used. wikipedia.org Similarly, in Diels-Alder reactions with unsymmetrical dienes and dienophiles, "ortho" and "para" products are generally favored over "meta" products. masterorganicchemistry.com
Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. msu.eduyoutube.com In cycloaddition reactions, the stereochemistry of the starting materials can dictate the stereochemistry of the product. For instance, the Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. numberanalytics.com In other reactions, chiral catalysts can be employed to induce the formation of one enantiomer over the other (asymmetric catalysis). beilstein-journals.orgnih.gov
The interplay of the methoxy and amine groups in this compound can have a significant impact on both the regioselectivity and stereoselectivity of reactions involving the ethyne unit. These groups can influence the electron density of the alkyne and can also participate in directing the approach of reagents through steric hindrance or coordinating effects with catalysts.
Intramolecular Rearrangements and Cyclization Pathways
Ynamines and their derivatives, ynamides, are highly versatile precursors for the synthesis of complex cyclic and polycyclic scaffolds through intramolecular rearrangements and cyclization reactions. These transformations leverage the unique electronic properties of the ynamine moiety, which can act as both a nucleophile and an electrophile.
One of the prominent cyclization pathways involves intramolecular cycloadditions. For instance, ynamides can participate in intramolecular Diels-Alder reactions, where the ynamine serves as the dienophile, reacting with a tethered diene to construct bicyclic systems. researchgate.net The high reactivity of the ynamine functional group often facilitates these reactions under mild conditions.
Another significant pathway is the intramolecular [4+2] annulation. Research has shown that enals can react with ynamides in an organocatalyzed intramolecular fashion to produce axially chiral indolines, demonstrating a highly atom-economical approach to valuable chiral skeletons. dntb.gov.uarsc.org Similarly, thermal or Lewis acid-catalyzed [2+2] cycloadditions between ynamides and various electron-deficient electrophiles can yield cyclobutene derivatives. nih.gov These reactions may proceed through a stepwise mechanism involving zwitterionic intermediates or via a concerted pericyclic pathway. nih.gov
Rearrangement reactions also play a crucial role. For example, a catalyst-free dearomative rearrangement of o-nitrophenyl alkynes has been established, proceeding through a tandem oxygen transfer cyclization, a (3+2) cycloaddition, and a subsequent homo-hetero-Claisen rearrangement to yield complex polycyclic structures. dntb.gov.ua These pathways highlight the ynamine's ability to initiate cascades of bond-forming events, leading to significant increases in molecular complexity from simple starting materials.
Catalytic Transformations Involving this compound
Catalysis provides a powerful tool to control the reactivity of ynamines, enabling a wide range of selective functionalizations. Transition metals, organocatalysts, and photoredox systems have all been successfully employed to activate and transform the ynamine functional group.
Transition metals are highly effective in catalyzing a diverse array of transformations involving ynamines and ynamides due to the ability of the metal center to coordinate with the alkyne and modulate its reactivity. nih.govacs.org The amide group in ynamides can impose an electronic bias, leading to highly regioselective attacks on the polarized alkyne. nih.govacs.org This has been exploited in the synthesis of numerous nitrogen-containing heterocycles. nih.govacs.org
Gold and copper catalysts are particularly prominent. Gold catalysts can activate ynamides to generate α-imino gold carbene intermediates, which can then undergo tandem reactions, such as amination, to form complex molecules like 2-aminoindoles and 3-amino-β-carbolines. nih.govacs.org Copper catalysis has been used for oxidation-initiated tandem reactions, diyne cyclizations to generate donor/donor copper carbenes, and domino protocols for ynamine synthesis. dntb.gov.uanih.govacs.org Other metals like zinc, palladium, and rhodium have also been utilized for C-H functionalization and annulation reactions. nih.govacs.orgrsc.orgresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed Reactions of Ynamines/Ynamides
| Metal Catalyst | Reaction Type | Substrates | Product Class | Reference(s) |
| Gold (Au) | Amination-initiated tandem reaction | Ynamide, Benzyl azide/Isoxazole | 2-Aminoindoles, 2-Aminopyrroles | nih.govacs.org |
| Copper (Cu) | Oxidation/Carbene metathesis | Ynamide, N-Oxide oxidant | Pyrrolo[3,4-c]quinolin-1-ones | nih.govacs.org |
| Copper (Cu) | Diyne cyclization / C-H insertion | Diyne | Chiral polycyclic pyrroles | acs.org |
| Zinc (Zn) | Oxidation/C–H functionalization | Ynamide, N-Oxide oxidant | Isoquinolones, β-Carbolines | nih.govacs.org |
| Palladium (Pd) | Intramolecular β-C(sp³)–H arylation | Tertiary aldehyde, 2-methoxyethan-1-amine | Arylated aldehydes | researchgate.net |
| Rhodium (Rh) | Cascade [5+1] annulation | N-Arylamidine, Diyne | Aza-heterocycles | rsc.org |
Organocatalysis offers a metal-free alternative for activating ynamines and ynamides, often providing complementary reactivity and selectivity. rsc.org This field largely relies on two main activation modes: enamine and iminium ion catalysis. nobelprize.org
In the context of ynamide chemistry, organocatalysts have been used to facilitate intramolecular [4+2] annulation reactions. For example, a secondary amine catalyst can react with an enal tethered to an ynamide to form a dienamine intermediate. This intermediate then undergoes a cycloaddition with the ynamide, and subsequent hydrolysis regenerates the catalyst and yields an axially chiral indoline. dntb.gov.uarsc.org This approach avoids expensive and potentially toxic transition metals and allows for the synthesis of enantiomerically enriched products using chiral catalysts. rsc.org
Furthermore, the concept of Singly Occupied Molecular Orbital (SOMO) catalysis has been applied to amines. nobelprize.org A one-electron oxidation of an enamine, formed from an aldehyde and an organocatalyst, generates a radical cation. This activated intermediate can then engage in enantioselective coupling reactions, demonstrating a powerful strategy for α-functionalization of aldehydes. nobelprize.org
Visible-light photoredox catalysis has emerged as a powerful strategy for generating highly reactive intermediates from stable precursors under mild conditions. nih.govsigmaaldrich.com In the context of amine chemistry, this approach is particularly relevant. Tertiary amines are excellent reductive quenchers for photoexcited catalysts. nih.gov Upon single-electron transfer (SET) to the excited photocatalyst, the amine is converted into a highly reactive amine radical cation. nih.govbeilstein-journals.org
This amine radical cation is a key intermediate that can follow several reaction pathways. It can be deprotonated at the α-carbon to form an α-amino radical, or it can be further oxidized to an iminium ion. nih.govbeilstein-journals.org Both of these intermediates are powerful electrophiles and can participate in a variety of bond-forming reactions. For instance, α-amino radicals can add to Michael acceptors, and iminium ions can be attacked by nucleophiles. beilstein-journals.org
While specific studies on this compound in photoredox catalysis are not detailed, the fundamental reactivity of the amine functional group suggests its suitability as a substrate. The photochemically generated intermediates could be trapped by the adjacent alkyne or by external reagents, opening up novel reaction pathways for C-C and C-N bond formation.
Organocatalytic Activation of Amine and Alkyne Functionalities
Solvent Effects and Kinetic Studies on Reaction Pathways
The choice of solvent can have a profound impact on the rate, yield, and even the mechanistic pathway of chemical reactions involving ynamines. These effects are particularly pronounced in reactions that proceed through charged or highly polarized intermediates.
For example, the reaction of 1-diethylaminopropyne with isocyanates shows significant solvent dependence. lookchem.com In nonpolar solvents like carbon tetrachloride, the reaction can be slow and may form different products compared to reactions in polar aprotic solvents like acetonitrile, where reactions are often rapid and lead to [4+2] adducts. This is attributed to the stabilization of zwitterionic intermediates in polar solvents. lookchem.comscripps.edu Kinetic studies have confirmed these observations, with second-order rate constants showing significant variation with the solvent used. lookchem.com
Theoretical studies have also been employed to understand and predict solvent effects. journalofbabylon.com By correlating quantum chemical descriptors (such as HOMO-LUMO energy gaps) with solvent parameters, predictive models for reaction rates in different solvents can be developed. journalofbabylon.com For 1,3-dipolar cycloaddition reactions involving ynamines, it was found that polar, acidic solvents can accelerate the reaction, whereas solvents with high acceptor and donor numbers can retard it. These studies underscore the importance of carefully selecting the solvent to optimize reaction outcomes in ynamine chemistry.
Advanced Theoretical and Computational Investigations on Methoxyethyn 1 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the behavior of Methoxyethyn-1-amine at a molecular level. These methods model the distribution of electrons and predict the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide a detailed picture of its molecular orbitals and electron density distribution. Ynamines, in general, are characterized by a unique electronic structure arising from the nitrogen atom's lone pair interacting with the carbon-carbon triple bond. polimi.itresearchgate.net This interaction leads to a high electron density on the β-carbon of the alkyne, making it a potent nucleophile. researchgate.net
DFT studies on similar ynamine systems have successfully modeled this electronic push-pull character. polimi.it For this compound, the methoxy (B1213986) group (-OCH₃) would act as an additional electron-donating group, further influencing the electron density. DFT calculations would likely show a significant polarization of the π-system, with the highest occupied molecular orbital (HOMO) having a large contribution from the nitrogen and the alkyne's β-carbon. The electron density map would visualize this, showing regions of high electron density localized on the nitrogen and the β-carbon, which are crucial for understanding its reactivity in reactions like cycloadditions. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | High | Indicates strong electron-donating ability and nucleophilicity. |
| LUMO Energy | Relatively high | Suggests lower electrophilicity. |
| HOMO-LUMO Gap | Moderate | Influences electronic transitions and reactivity. |
| Electron Density | Concentrated on N and β-C | Identifies the primary sites for electrophilic attack. |
| Dipole Moment | Significant | Arises from the push-pull nature of the substituents. |
This table presents hypothetical data based on general principles of ynamine chemistry and DFT calculations on related compounds.
Ab initio molecular orbital methods, which are based on first principles without empirical parameters, are invaluable for determining the energetics and thermodynamic stability of molecules. researchgate.netresearchgate.net For this compound, these methods could be used to calculate its heat of formation, bond dissociation energies, and isomerization energies.
The stability of ynamines is a topic of significant interest, as they are high-energy isomers of more stable nitriles. acs.org Ab initio calculations would likely confirm that this compound is a thermodynamically stable, albeit reactive, molecule. By comparing the computed energies of this compound with its potential isomers, such as N-methoxy-ethenimine or 3-methoxy-2H-azirene, a quantitative measure of its relative stability can be obtained. These calculations are crucial for understanding the feasibility of its synthesis and its potential to rearrange under various conditions.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgtaylorandfrancis.comwikipedia.org For this compound, FMO analysis is particularly useful for understanding its behavior in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions. researchgate.netimperial.ac.uk
The HOMO of this compound is expected to be high in energy due to the electron-donating effects of both the amino and methoxy groups, making it an excellent nucleophile. taylorandfrancis.com The LUMO, conversely, would be relatively high in energy, making it a poor electrophile. In a reaction with an electron-deficient alkene (a dienophile or enophile), the dominant interaction would be between the HOMO of this compound and the LUMO of the reaction partner. wikipedia.orgresearchgate.net The energies and coefficients of these frontier orbitals, which can be calculated using quantum chemical methods, would predict the regioselectivity and stereoselectivity of such reactions. wikipedia.orgresearchgate.net
Ab Initio Molecular Orbital Methods for Energetics and Stability
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. wikipedia.org For this compound, rotations around the C-O and C-N single bonds would lead to different conformers with varying energies.
A potential energy surface (PES) can be computationally generated by systematically changing the dihedral angles of these bonds and calculating the energy at each point. This surface would reveal the most stable (lowest energy) conformations and the energy barriers between them. wikipedia.orglumenlearning.com It is expected that the most stable conformer would minimize steric hindrance between the methyl group of the methoxy function and the amino group. The study of such surfaces is critical for understanding the molecule's behavior in different environments and its preferred geometry when interacting with other molecules. For substituted systems like piperidines, computational methods have successfully predicted conformational free energies. nih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states.
A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. ucsb.edu Locating and characterizing these transition states is key to understanding reaction kinetics. libretexts.org For reactions involving this compound, such as its cycloaddition with an alkene, computational methods can be used to find the geometry of the transition state. nih.govmetu.edu.tr
A key feature of a computationally located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. scm.comyoutube.com The energy difference between the reactants and the transition state is the activation energy or reaction barrier. libretexts.org Calculating this barrier provides a quantitative measure of how fast the reaction will proceed. For ynamines, DFT calculations have been employed to determine these barriers in cycloaddition reactions, helping to explain the observed product distributions. nih.govresearchgate.net
Reaction Pathway Mapping and Intermediate Identification
Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for mapping the potential energy surfaces of reactions involving highly reactive species like ynamines. For this compound, computational modeling can predict the pathways of various chemical transformations, such as cycloadditions, hydrations, and rearrangements, and identify the structures of transient intermediates and transition states. iupac.orgresearchgate.netrsc.org
Ynamines are known to participate in [2+2] cycloaddition reactions with activated alkenes. mdpi.com Computational studies on analogous systems suggest that the reaction between this compound and an electron-deficient alkene would likely proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.com The regioselectivity of such reactions is governed by the electronic properties of the reactants, with the nucleophilic β-carbon of the ynamine typically attacking the electrophilic carbon of the alkene. mdpi.com
The hydration of ynamines is another critical reaction pathway that can be mapped computationally. While ynamides (ynamines with an electron-withdrawing group on the nitrogen) are known to be sensitive to moisture, ynamines themselves are generally more reactive. researchgate.net Theoretical calculations can model the addition of water across the carbon-carbon triple bond. This process may be uncatalyzed or catalyzed by acids. DFT calculations can elucidate the reaction mechanism, showing how water or hydronium ions interact with the alkyne, leading to the formation of intermediates like keteniminium cations, which subsequently hydrolyze to form amide products. rsc.orgxmu.edu.cnnih.gov The role of explicit solvent molecules in stabilizing intermediates and lowering transition state barriers can also be incorporated into these models. xmu.edu.cnnih.gov
Furthermore, computational analysis can identify key intermediates in metal-catalyzed reactions. For instance, in gold(I)- or copper(I)-catalyzed reactions, DFT can model the initial π-activation of the alkyne by the metal, followed by nucleophilic attack or cyclization. researchgate.netresearchgate.net These studies help rationalize observed product distributions and reaction regioselectivity by comparing the energy barriers of different potential pathways. researchgate.netaip.org For this compound, such calculations could predict intermediates in complex cascade reactions, potentially involving cycloisomerization or subsequent intramolecular cycloadditions. dntb.gov.uanih.gov
Prediction and Interpretation of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Predicting NMR spectra through computational methods is a powerful tool for characterizing hypothetical or transient molecules like this compound. Ab initio methods, particularly the gauge-invariant atomic orbital (GIAO) method used in conjunction with DFT, can calculate the nuclear shielding tensors from which chemical shifts are derived. modgraph.co.uknih.govmodgraph.co.uk The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.govmdpi.com
For this compound, ¹H and ¹³C chemical shifts can be predicted. The calculations would involve geometry optimization of the molecule followed by the GIAO calculation at a suitable level of theory, such as B3LYP/6-311++G(d,p). modgraph.co.uk While precise values require specific calculations, expected chemical shift regions can be estimated based on the functional groups present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for the respective functional groups and are subject to variation based on the specific computational model and solvent used.)
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| ≡C-H | ~2.0 - 3.0 | Acetylenic proton, deshielded by the triple bond. |
| -NH₂ | ~1.0 - 3.0 | Amine protons; chemical shift is highly variable and depends on concentration, solvent, and hydrogen bonding. Signal is often broad. |
| -OCH₃ | ~3.3 - 4.0 | Protons on a carbon adjacent to an oxygen atom. |
| ¹³C NMR | ||
| C ≡C-H | ~70 - 90 | sp-hybridized carbon attached to hydrogen. |
| C≡C -N | ~80 - 100 | sp-hybridized carbon attached to nitrogen, deshielded by the electronegative atom. |
| -OC H₃ | ~55 - 65 | Methoxy carbon. |
Modern approaches also integrate machine learning algorithms, trained on large datasets of experimental and calculated shifts, to refine the accuracy of predictions for complex organic molecules. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman) Mode Assignments
Theoretical calculations are indispensable for assigning vibrational modes observed in Infrared (IR) and Raman spectroscopy. By performing ab initio or DFT calculations, a full quartic force field can be determined, yielding harmonic vibrational frequencies. nasa.gov These frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation; thus, they are commonly scaled by empirical factors to improve agreement with experiment. nih.govrsc.org
For this compound, the key vibrational modes can be predicted and assigned. These calculations help to create a theoretical spectrum that can guide experimental searches or confirm the identity of a synthesized compound.
Table 2: Predicted Primary Vibrational Modes for this compound (Note: Wavenumber ranges are typical for these functional groups and would be precisely calculated in a computational study.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Symmetric & Asymmetric Stretch | -NH₂ | 3300 - 3500 | Medium |
| C-H Stretch (sp) | ≡C-H | 3250 - 3350 | Strong, Sharp |
| C-H Stretch (sp³) | -OCH₃ | 2850 - 3000 | Medium |
| C≡C Stretch | Alkyne | 2100 - 2250 | Medium-Weak (IR), Strong (Raman) |
| N-H Bend (Scissoring) | -NH₂ | 1590 - 1650 | Medium |
| C-O-C Asymmetric Stretch | Ether | 1050 - 1150 | Strong |
The computational analysis would also yield Raman activities for each mode, allowing for the prediction of the Raman spectrum, which provides complementary information to the IR spectrum, especially for symmetric vibrations like the C≡C stretch.
Rotational Spectroscopy and Molecular Constants
Rotational spectroscopy is a high-resolution technique used to determine the precise geometry of molecules in the gas phase. It is the primary method for detecting molecules in the interstellar medium (ISM). researchgate.netwisc.edu For a molecule like this compound, which is an isomer of other known or potential interstellar molecules (e.g., C₃H₅NO isomers), computational chemistry is crucial for predicting its rotational spectrum. ubc.canih.gov
High-level ab initio calculations, such as coupled-cluster methods like CCSD(T), are used to obtain a highly accurate equilibrium geometry. mdpi.com From this geometry, the principal moments of inertia (Iₐ, Iₑ, I₋) and the corresponding rotational constants (A, B, C) are calculated. wisc.edumdpi.com These constants, along with computed centrifugal distortion constants and the molecule's permanent dipole moment, allow for the precise prediction of rotational transition frequencies. wisc.edu This theoretical data is essential for guiding searches for the molecule using radio telescopes. researchgate.netaanda.org
Table 3: Molecular Constants for this compound Amenable to Computational Prediction (Note: These are the parameters that would be calculated to predict the rotational spectrum; specific values are not provided as they require high-level quantum chemical computations.)
| Parameter | Symbol | Description |
| Rotational Constants | A, B, C | Determine the frequencies of rotational transitions. Dependent on the molecule's moments of inertia. |
| Centrifugal Distortion Constants | Dⱼ, Dⱼₖ, etc. | Corrections for the non-rigidity of the molecule as it rotates. |
| Dipole Moment Components | µₐ, µₑ, µ₋ | Determine the intensity of rotational transitions. A non-zero dipole moment is required for detection by rotational spectroscopy. |
The accuracy of these predictions is critical, as astronomical searches rely on matching observed frequencies to laboratory or theoretical data with very high precision. researchgate.net
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions
Non-covalent interactions (NCIs) are fundamental in dictating the three-dimensional structure, stability, and reactivity of molecules. nih.govtaylorandfrancis.comaip.org For a flexible molecule like this compound, both intramolecular and intermolecular NCIs are significant. These interactions can be visualized and quantified using computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Non-Covalent Interaction (NCI) index. dntb.gov.uanih.govjussieu.frias.ac.in
Intramolecular Interactions: this compound has the potential to form an intramolecular hydrogen bond between the amine hydrogen (donor) and the methoxy oxygen (acceptor). Computational studies on similar methoxy-amine and amino-alcohol systems have shown that the strength of such interactions can be evaluated by analyzing the electron density at bond critical points (using QTAIM) or by calculating the stabilization energy associated with orbital interactions (using NBO). ias.ac.inresearchgate.netacs.org The geometry of the molecule would be optimized to find the conformer(s) that are stabilized by this interaction. The presence of this hydrogen bond would also be reflected in the calculated vibrational spectra, typically causing a red-shift (lowering of frequency) in the N-H stretching vibration. jussieu.frias.ac.in
Advanced Derivatization Strategies and Spectroscopic Characterization for Methoxyethyn 1 Amine
Chemical Derivatization Techniques for Enhanced Analytical Detection
Chemical derivatization is a critical step in the analysis of many organic compounds, including primary ynamines like methoxyethyn-1-amine. researchgate.net This process involves chemically modifying the analyte to produce a derivative with improved properties for separation and detection. scribd.com For gas chromatography (GC), derivatization increases volatility and thermal stability, while for liquid chromatography-mass spectrometry (LC-MS), it can enhance ionization efficiency and introduce specific fragmentation patterns. chromtech.comresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it requires analytes to be volatile and thermally stable. phenomenex.com Primary amines can exhibit poor chromatographic behavior due to their polarity and tendency to interact with the stationary phase. jfda-online.com Derivatization techniques such as acylation and silylation are employed to address these issues by replacing the active hydrogen on the amine group with a less polar functional group. chromtech.comresearch-solution.com
Acylation: This process involves the reaction of the primary amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. researchgate.netjfda-online.com The introduction of an acyl group reduces the polarity of the amine, thereby increasing its volatility and improving peak shape in GC analysis. researchgate.net Fluorinated acylating reagents, like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are particularly advantageous as they introduce electron-capturing groups, significantly enhancing sensitivity for electron capture detection (ECD) and providing characteristic mass spectral fragmentation patterns. thermofisher.comnih.gov The reaction is often catalyzed by a base to neutralize the acid byproduct. jfda-online.com
Silylation: This is one of the most widely used derivatization methods for GC analysis. chromtech.comchemcoplus.co.jp Silylating reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comsigmaaldrich.com This substitution decreases the analyte's polarity and increases its volatility. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. thermofisher.comsigmaaldrich.com BSTFA is a potent silylating agent, and its effectiveness can be further enhanced with a catalyst like trimethylchlorosilane (TMCS) for sterically hindered amines. research-solution.comchemcoplus.co.jp TBDMS derivatives, formed using reagents like MTBSTFA, offer the advantage of being more stable and less sensitive to moisture compared to TMS derivatives. chemcoplus.co.jpsigmaaldrich.com
Table 1: Common Derivatization Reagents for Primary Amines for GC-MS Analysis
| Derivatization Type | Reagent | Abbreviation | Derivative Formed | Key Advantages |
|---|---|---|---|---|
| Acylation | Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl amide | Enhances volatility and ECD sensitivity. thermofisher.comnih.gov |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | Improves volatility and provides characteristic mass fragments. researchgate.net | |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Creates stable derivatives with improved chromatographic behavior. iu.edu | |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Versatile, powerful silylating agent. thermofisher.comchemcoplus.co.jp |
| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms stable, moisture-resistant derivatives. chemcoplus.co.jpsigmaaldrich.com | |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Produces highly volatile derivatives. thermofisher.com |
This table is generated based on data from various sources.
For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, derivatization aims to improve ionization efficiency and introduce a stable, charged moiety or a specific fragmentable group to enhance sensitivity and selectivity. ddtjournal.comnih.gov This is particularly useful for compounds that lack intrinsic chromophores or ionize poorly under typical electrospray ionization (ESI) conditions. frontiersin.orgnih.gov
Labeling this compound with a reagent containing a pre-charged group or a readily ionizable functional group can significantly increase its response in MS detection. nih.gov For instance, reagents with a quaternary ammonium (B1175870) or phosphonium (B103445) group can transform a neutral analyte into a permanently charged derivative, leading to a substantial increase in ESI-MS sensitivity. nih.govnih.gov
Furthermore, the introduction of a chromophore—a light-absorbing group—can be beneficial, although the primary goal in LC-MS/MS is to enhance mass spectrometric detection. frontiersin.org Some derivatizing agents offer both chromophoric properties for UV detection and enhanced ionization for MS detection. greyhoundchrom.com
Examples of Labeling Strategies:
Dansyl Chloride (Dns-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives that also show enhanced ionization in ESI-MS. ddtjournal.com
Naphthylisothiocyanate (NIT): Used for derivatizing primary and secondary amines, the resulting thiourea (B124793) derivatives can yield common fragment ions during collision-induced dissociation (CID), which is advantageous for neutral loss or precursor ion scan experiments. ddtjournal.com
Diethyl ethoxymethylenemalonate (DEEMM): This reagent reacts with amino compounds, and the resulting derivatives characteristically lose a neutral ethanol (B145695) molecule upon CID, making them suitable for neutral loss scan mode analysis in LC-MS/MS. ut.ee
Primary ynamines, including this compound, are a unique class of compounds characterized by a terminal alkyne adjacent to a primary amine. Their derivatization presents specific challenges and opportunities due to the presence of two reactive sites: the N-H bonds of the primary amine and the carbon-carbon triple bond.
The primary amine functionality is generally the most reactive site for derivatization under typical conditions used for acylation and silylation. researchgate.net The high nucleophilicity of the nitrogen atom facilitates reaction with a wide range of electrophilic derivatizing agents. brad.ac.uk However, the ynamine moiety itself can be sensitive to hydrolysis, particularly under acidic or harsh conditions, which must be considered when selecting derivatization protocols. brad.ac.uk
Strategies for the derivatization of primary ynamines often focus on the amine group to improve analytical characteristics. nih.govgdut.edu.cn For example, reaction with reagents like benzenesulfonyl chloride under alkaline conditions can produce stable sulfonamide derivatives suitable for GC-MS analysis. gdut.edu.cn The reactivity of the alkyne group can also be exploited in certain "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter groups, although this is more common in bioconjugation than in routine analytical derivatization. acs.org The choice of derivatization strategy will ultimately depend on the analytical objective, whether it is to enhance volatility for GC, improve ionization for LC-MS, or introduce a specific tag for selective detection.
Labeling with Specific Chromophores for LC-MS/MS Sensitivity
Advanced Spectroscopic Techniques for Definitive Structural Elucidation
While derivatization and standard chromatographic techniques are essential for detection and quantification, advanced spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. copernicus.org Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure m/z values to several decimal places. This high mass accuracy allows for the calculation of a unique elemental formula for a given ion, which is crucial for identifying unknown compounds or confirming the structure of novel derivatives. researchgate.net
For a derivative of this compound, HRMS analysis would provide a highly accurate mass of the molecular ion. This experimental mass can then be compared against the theoretical masses of all possible elemental formulas within a small mass tolerance window (typically <5 ppm). This process can definitively confirm the elemental composition of the derivatized analyte, thereby verifying the success of the derivatization reaction and confirming the identity of the original molecule. copernicus.org
X-ray crystallography is the gold standard for the absolute determination of the three-dimensional structure of a molecule in the solid state. sci-hub.se This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. sci-hub.semdpi.com The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined. pan.pl
While obtaining a suitable single crystal of the parent this compound might be challenging due to its potential instability or physical state, its derivatives or metal complexes are often more amenable to crystallization. lu.seresearchgate.netosti.gov By forming a stable, crystalline derivative—for example, through acylation or by forming a complex with a metal—it is possible to obtain a high-quality crystal suitable for X-ray diffraction analysis. cdnsciencepub.commdpi.com
The resulting crystal structure would provide unequivocal proof of the connectivity of the atoms in the this compound derivative, including the stereochemical arrangement if chiral centers are present. nih.gov This level of structural detail is unparalleled and serves as the ultimate confirmation of the molecule's identity. pan.pl
No Scientific Literature Found for this compound
A comprehensive review of available scientific databases and literature has revealed no specific information regarding the chemical compound "this compound."
The search did yield information on related, but structurally distinct, compounds such as:
(S)-1-(4-fluorophenyl)-2-methoxyethan-1-amine hydrochloride
2-cyclobutyl-2-methoxyethan-1-amine (B2737018)
2-methoxyethan-1-amine
Furthermore, general information on the broader class of compounds known as "ynamines" and "alkoxyethynylamines" is available. oup.combrad.ac.uk This body of literature discusses their synthesis, reactivity, and characterization through various spectroscopic and chromatographic methods. oup.combrad.ac.ukd-nb.infoacs.org However, due to the strict requirement to focus solely on "this compound," this more general information cannot be substituted to fulfill the specific requirements of the requested article.
Consequently, the sections and subsections outlined for an article on "this compound," including "Advanced Derivatization Strategies and Spectroscopic Characterization," "Multi-dimensional NMR Spectroscopy for Complex Structural Assignments," and "Chromatographic Separation Techniques for Purity and Isolation," cannot be populated with scientifically accurate and specific information as requested.
It is concluded that "this compound" is either a theoretical compound that has not yet been synthesized or characterized, or it is an extremely obscure molecule not documented in accessible scientific literature. Therefore, the generation of the requested article is not possible at this time.
Applications of Methoxyethyn 1 Amine in Advanced Organic Synthesis and Materials Science
Building Block for Novel Heterocyclic Compounds
The electron-rich nature of the alkyne in ynamines makes them exceptional partners in cycloaddition reactions, providing a powerful tool for the construction of diverse heterocyclic frameworks. academie-sciences.frpressbooks.pub Methoxyethyn-1-amine, as a prototypical ynamine, is poised to be a valuable building block in this arena.
One of the most prominent applications of ynamines is in [4+2] cycloaddition reactions (Diels-Alder type reactions) . libretexts.org They can react with a variety of dienes to furnish six-membered nitrogen-containing heterocycles. For instance, the reaction of an ynamine with an α,β-unsaturated ketone can lead to the formation of substituted pyridines after a cascade of reactions. The methoxy (B1213986) group in this compound could further influence the regioselectivity of such cycloadditions.
Similarly, [2+2] cycloadditions with alkenes or ketenes offer a direct route to four-membered rings like cyclobutenes and azetidinones, which are important structural motifs in medicinal chemistry. brad.ac.uk Cobalt-mediated [2+2+2] cycloadditions involving ynamines, alkynes, and other unsaturated partners have been shown to be a powerful method for synthesizing complex polycyclic aromatic compounds and pyridines. uwindsor.caresearchgate.net
Furthermore, 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, and nitrones would provide access to a variety of five-membered heterocycles like triazoles, isoxazoles, and isoxazolines, respectively. wikipedia.org The reactivity of the ynamine can be finely tuned by the substituents on the nitrogen atom, a principle that would apply to this compound as well. brad.ac.uk
A hypothetical reaction scheme illustrating the potential of this compound in cycloaddition reactions is presented below:
| Reactant | Reaction Type | Potential Heterocyclic Product |
| Diene | [4+2] Cycloaddition | Dihydropyridine derivative |
| Alkene | [2+2] Cycloaddition | Aminocyclobutene derivative |
| Azide | 1,3-Dipolar Cycloaddition | Triazole derivative |
Precursor in Natural Product Total Synthesis and Analog Preparation
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. ontosight.ai Ynamines and their more stable counterparts, ynamides, have emerged as versatile intermediates in the synthesis of several natural products and their analogues. academie-sciences.frbrad.ac.uk Their ability to participate in a wide array of transformations, including pericyclic reactions, metal-catalyzed couplings, and rearrangements, makes them highly valuable. academie-sciences.fr
A key strategy in modern total synthesis is the desymmetrization of symmetrical precursors to efficiently introduce chirality. libretexts.org Ynamine chemistry could potentially be employed in such strategies. The unique reactivity of the ynamine functional group allows for the construction of complex molecular architectures from simpler starting materials. ontosight.ai For example, the synthesis of certain alkaloids and macrocyclic compounds has been achieved using ynamide-based methodologies. nih.gov
While there are no specific examples of this compound being used in total synthesis, its potential as a C2-building block is evident. It could be used to introduce an amino and a masked carbonyl functionality (via hydrolysis of the resulting enamine or enol ether) in a single step. The development of methods for the enantioselective functionalization of ynamines would further enhance their utility in the synthesis of chiral natural products. chemicalbook.com
Development of New Reagents and Organocatalysts based on Ynamine Scaffolds
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has witnessed explosive growth. wikipedia.orgnobelprize.org Chiral amines and their derivatives are a cornerstone of this field, mediating a plethora of asymmetric transformations. scienceopen.commedscape.com
Ynamines and ynamides have been explored as precursors for the development of novel organocatalysts. The nitrogen atom in the ynamine scaffold can be incorporated into various chiral backbones, leading to new catalyst designs. For instance, chiral ynamides have been used to synthesize axially chiral N-arylindoles, which have shown promise as organocatalysts in asymmetric reactions. researchgate.net The development of organocatalysts based on the simple this compound framework could offer access to a new class of catalysts with unique reactivity and selectivity profiles.
Ynamides have also been developed as efficient coupling reagents for peptide synthesis, offering an alternative to traditional carbodiimide-based methods. acs.org These reagents operate through the formation of highly reactive α-acyloxyenamide intermediates. The fundamental structure of this compound could serve as a model for the design of new, potentially more reactive or selective, coupling agents.
| Catalyst/Reagent Type | Potential Application | Relevant Ynamine/Ynamide Chemistry |
| Chiral Ynamine Derivative | Asymmetric Catalysis | Synthesis of axially chiral N-arylindoles researchgate.net |
| Ynamide-based Reagent | Peptide Coupling | Formation of α-acyloxyenamide intermediates acs.org |
Construction of Functional Organic Materials and Polymers
The unique electronic properties of the ynamine functional group make it an attractive component for the design of novel functional organic materials and polymers. tandfonline.compsu.edu The conjugation of the nitrogen lone pair with the alkyne leads to a high-lying highest occupied molecular orbital (HOMO), which can impart interesting photophysical and electronic properties to materials incorporating this moiety.
Ynamine-containing polymers have been synthesized and their properties investigated. For instance, the solid-state polymerization of diacetylenes bearing an ynamine group has been shown to yield polydiacetylenes with extended π-conjugation. tandfonline.com The electronic properties of these polymers can be tuned by modifying the substituents on the nitrogen atom. This compound, as the simplest building block, could be envisioned as a monomer for the synthesis of novel polymers with unique electronic and optical properties.
Furthermore, the reactivity of ynamines allows for their incorporation into more complex macromolecular architectures. For example, ynamines can undergo ring-opening alkyne metathesis polymerization (ROAMP) to produce well-defined polymers. nih.gov The resulting polymers, featuring enamine functionalities in their backbone, could have applications in areas such as organic electronics and sensor technology. The development of functional polymers derived from this compound could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. orgsyn.orgrsc.org
Design of Probes for Chemical Biology Research
Chemical probes are essential tools for studying biological processes in their native environment. burleylabs.co.uk The design of probes with high selectivity and sensitivity is a key challenge in chemical biology. The unique reactivity of the ynamine functional group makes it a promising candidate for the development of novel bioorthogonal probes.
Ynamines have been shown to react selectively with specific cellular components, allowing for their use in labeling and imaging applications. For example, ynamines have been used in cycloaddition reactions to develop chromogenic probes for the detection of metal ions and anions in aqueous solutions. nih.gov The high reactivity of ynamines in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, even at low catalyst loadings, makes them superior to traditional alkynes for bioconjugation reactions. researchgate.net
This compound, with its small size and inherent reactivity, could serve as a core structure for the design of a new generation of chemical probes. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the nitrogen atom, it would be possible to create probes for a variety of biological targets. The methoxy group could also be exploited to fine-tune the reactivity and solubility of the probe. The development of this compound-based probes could provide new tools for studying protein function, enzyme activity, and other fundamental biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
